molecular formula C13H24BrNO4 B13720831 Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B13720831
M. Wt: 338.24 g/mol
InChI Key: YVZBCOHGRDGBDM-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is an organic compound that features a tert-butyl group, a bromine atom, and a carbamate group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves the reaction of tert-butyl 4-bromo-3-aminobutanoate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding butanoate derivative.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions

Major Products Formed

    Substitution: Tert-butyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

    Reduction: Tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

    Hydrolysis: 4-bromo-3-aminobutanoic acid and tert-butyl alcohol

Scientific Research Applications

Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The bromine atom acts as a leaving group in substitution reactions, while the carbamate group can be hydrolyzed to release the corresponding amine. These reactions are facilitated by the electronic and steric properties of the tert-butyl and carbamate groups.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-bromo-3-aminobutanoate
  • Tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
  • Tert-butyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Uniqueness

Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to the presence of both a bromine atom and a carbamate group, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.

Properties

Molecular Formula

C13H24BrNO4

Molecular Weight

338.24 g/mol

IUPAC Name

tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)

InChI Key

YVZBCOHGRDGBDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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